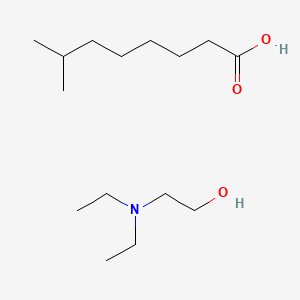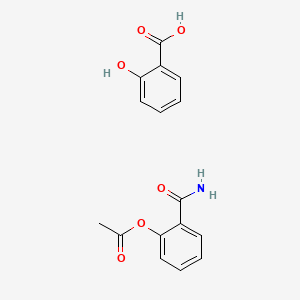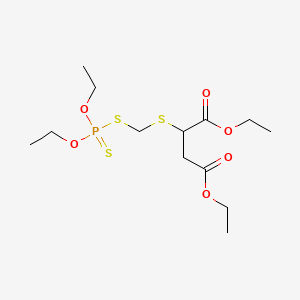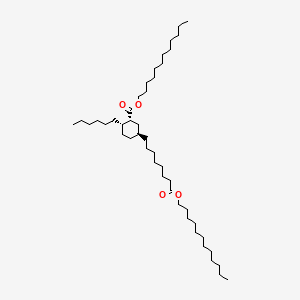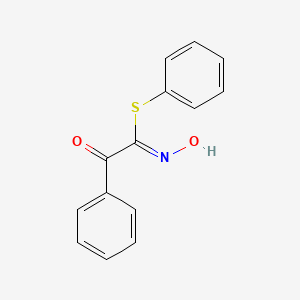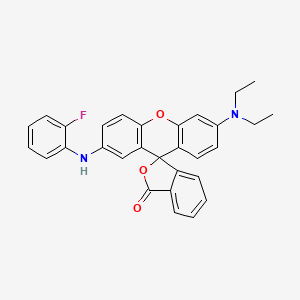
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(diethylamino)-2'-((2-fluorophenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage, which connects two cyclic structures, and contains functional groups such as diethylamino and fluorophenylamino, contributing to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- typically involves multi-step organic reactions One common approach is the condensation of isobenzofuran and xanthene derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the diethylamino and fluorophenylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- is studied for its potential as a fluorescent probe due to its chromophoric properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its role as a drug candidate for targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- involves its interaction with molecular targets through various pathways. The diethylamino and fluorophenylamino groups play a crucial role in binding to specific receptors or enzymes, modulating their activity. The spiro linkage provides structural rigidity, enhancing the compound’s stability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(methylamino)-2’-((2-chlorophenyl)amino)-
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylamino)-2’-((2-bromophenyl)amino)-
Uniqueness
Compared to similar compounds, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- stands out due to its specific functional groups, which confer unique reactivity and potential applications. The presence of the fluorophenylamino group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
87454-84-0 |
|---|---|
Molekularformel |
C30H25FN2O3 |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
6'-(diethylamino)-2'-(2-fluoroanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C30H25FN2O3/c1-3-33(4-2)20-14-15-23-28(18-20)35-27-16-13-19(32-26-12-8-7-11-25(26)31)17-24(27)30(23)22-10-6-5-9-21(22)29(34)36-30/h5-18,32H,3-4H2,1-2H3 |
InChI-Schlüssel |
LKBGCONWUDEFKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




